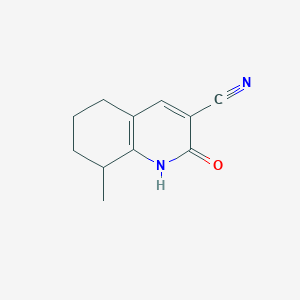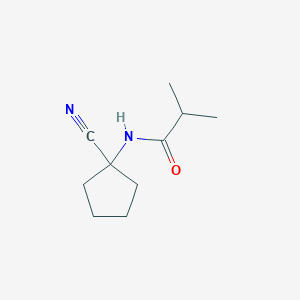![molecular formula C10H12ClN3O2 B1522872 Chlorhydrate de 4-[(5-méthyl-1,2,4-oxadiazol-3-yl)méthoxy]aniline CAS No. 1269151-39-4](/img/structure/B1522872.png)
Chlorhydrate de 4-[(5-méthyl-1,2,4-oxadiazol-3-yl)méthoxy]aniline
Vue d'ensemble
Description
1,2,4-Oxadiazoles are five-membered heterocyclic compounds containing an oxygen atom and two nitrogen atoms . They are part of many marketed drugs and have been synthesized as anti-infective agents with anti-bacterial, anti-viral, anti-leishmanial, and other activities .
Synthesis Analysis
1,2,4-Oxadiazoles can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in drug discovery .Molecular Structure Analysis
Oxadiazoles possess hydrogen bond acceptor properties owing to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen . They exist in four regioisomeric forms .Chemical Reactions Analysis
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, some 1,2,4-oxadiazole derivatives were found to have a melting point between 133–135 °C .Mécanisme D'action
The exact mechanism of action of 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride is not yet known. However, it is thought to act by binding to specific receptors and by inhibiting the activity of enzymes. For example, 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride has been shown to bind to the serotonin 5-HT3 receptor and to inhibit the activity of the enzyme acetylcholinesterase.
Biochemical and Physiological Effects
4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride has been found to have a range of biochemical and physiological effects. It has been found to act as an antagonist of the serotonin 5-HT3 receptor, an agonist of the G protein-coupled receptor GPR55, and an inhibitor of the enzyme acetylcholinesterase. In addition, 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride has been found to have antifungal and antibacterial activity.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride in laboratory experiments is its high solubility in aqueous solutions. This makes it easier to work with and allows for more precise control over the concentration of the compound. However, 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride is not very stable in solution and is prone to degradation. This can limit its use in some experiments.
Orientations Futures
The potential applications of 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride are still being explored. Possible future directions of research include the use of 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride as an inhibitor of other enzymes, such as proteases and kinases; the development of new derivatives of 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride with enhanced properties; the study of the effects of 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride on other physiological processes, such as inflammation, cell proliferation, and apoptosis; and the development of new synthetic methods for the preparation of 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride.
Applications De Recherche Scientifique
Recherche en protéomique
Ce composé est utilisé en protéomique, qui est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Il s'agit d'un produit spécialisé pour les applications de recherche en protéomique, qui aide à identifier et à quantifier les protéines et leurs modifications, à comprendre leurs interactions et à déterminer leur localisation dans les cellules .
Thérapie contre le cancer
Certains dérivés de 1,2,4-oxadiazole, qui comprennent la structure de base de ce composé, ont été reconnus comme des inhibiteurs sélectifs des isoformes de l'anhydrase carbonique humaine liées à la thérapie contre le cancer. Ces inhibiteurs peuvent être cruciaux dans le développement de nouveaux agents thérapeutiques ciblant les cellules cancéreuses .
Maladies liées à l'âge
Les dérivés de 1,2,4-oxadiazole sont étudiés pour leur potentiel dans le traitement des maladies liées à l'âge. Cette recherche est importante pour le développement de médicaments qui peuvent soulager les symptômes ou éventuellement guérir les maladies associées au vieillissement .
Agents antimicrobiens
Les propriétés antimicrobiennes des dérivés de 1,2,4-oxadiazole en font des candidats pour le développement de nouveaux agents antimicrobiens. Ceci est particulièrement important dans la lutte contre les bactéries résistantes aux médicaments .
Troubles métaboliques
En tant que nouvelle classe d'agonistes doubles du récepteur activé par les proliférateurs de peroxysomes α/δ (PPARα/δ), les dérivés de 1,2,4-oxadiazole, y compris ce composé, sont explorés pour le traitement des troubles métaboliques. Cela pourrait conduire à de nouveaux traitements pour des affections comme le diabète et l'obésité .
Maladies neurodégénératives
La recherche sur les dérivés de 1,2,4-oxadiazole a également inclus leur utilisation comme inhibiteurs de la sirtuine 2, ce qui pourrait être bénéfique dans le traitement des maladies neurodégénératives comme la maladie de Parkinson et la maladie d'Alzheimer .
Évaluation anticancéreuse
Les dérivés du composé ont été synthétisés et évalués pour leurs propriétés anticancéreuses. Cela comprend l'étude de leur efficacité dans diverses lignées de cellules cancéreuses et la compréhension de leurs mécanismes d'action .
Chimie médicinale
Les oxadiazoles, y compris la partie 1,2,4-oxadiazole présente dans ce composé, ont une large gamme d'applications médicinales. Ils ont été utilisés comme agents anticancéreux, vasodilatateurs, anticonvulsivants, antidiabétiques, entre autres applications, montrant leur polyvalence en chimie médicinale .
Safety and Hazards
Propriétés
IUPAC Name |
4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.ClH/c1-7-12-10(13-15-7)6-14-9-4-2-8(11)3-5-9;/h2-5H,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRANWYUTLQCBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)COC2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole](/img/structure/B1522789.png)
![5-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522790.png)
![N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide](/img/structure/B1522794.png)
![1-[3-(1-Aminoethyl)phenyl]pyrrolidin-2-one](/img/structure/B1522795.png)


![N-[3-(2-aminoethoxy)phenyl]acetamide hydrochloride](/img/structure/B1522801.png)

![2-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1522803.png)
![3-[(2,2-Dimethylpropyl)amino]propan-1-ol](/img/structure/B1522805.png)
![tert-butyl N-[1-[(E)-N'-hydroxycarbamimidoyl]cyclobutyl]carbamate](/img/structure/B1522808.png)


amine](/img/structure/B1522812.png)